

# Crystal Structure of Benzoxazolone Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 7-aminobenzo[d]oxazol-2(3H)-one

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## Introduction

This technical guide provides an in-depth analysis of the crystal structure of 7-aminobenzo[d]oxazol-2(3H)-one derivatives, compounds of significant interest to researchers, scientists, and drug development professionals due to their presence in various biologically active molecules. While a specific crystallographic analysis for **7-aminobenzo[d]oxazol-2(3H)-one** is not publicly available in crystallographic databases, this guide presents a detailed examination of the closely related isomer, 5-amino-2-benzoxazolone. The structural data and experimental protocols for this isomer offer valuable insights into the molecular geometry, hydrogen bonding patterns, and crystal packing that are likely to be comparable to the 7-amino derivative.

The benzoxazolone core is a key pharmacophore, and understanding its three-dimensional structure is crucial for rational drug design and the development of new therapeutic agents. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and provides visual representations of the synthetic and analytical workflows.

## Data Presentation

The following tables summarize the key crystallographic data and geometric parameters for 5-amino-2-benzoxazolone.

Table 1: Crystal Data and Structure Refinement for 5-amino-2-benzoxazolone.[\[1\]](#)

Parameter	Value
Empirical formula	<chem>C7H6N2O2</chem>
Formula weight	150.14
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit cell dimensions	$a = 4.4766(12)$ Å $b = 7.1015(19)$ Å $c = 20.095(5)$ Å $\alpha = 90^\circ \beta = 90^\circ \gamma = 90^\circ$
Volume	637.7(3) Å <sup>3</sup>
Z	4
Density (calculated)	1.563 Mg/m <sup>3</sup>
Absorption coefficient	0.118 mm <sup>-1</sup>
F(000)	312
Crystal size	0.30 x 0.20 x 0.10 mm
Theta range for data collection	2.59 to 28.29°
Index ranges	-5≤h≤5, -9≤k≤9, -26≤l≤23
Reflections collected	5250
Independent reflections	1487 [R(int) = 0.0354]
Completeness to theta = 28.29°	99.9 %
Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.9883 and 0.9655
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1487 / 0 / 100
Goodness-of-fit on F <sup>2</sup>	1.041

Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.0366, wR2 = 0.0898
R indices (all data)	R1 = 0.0461, wR2 = 0.0964
Absolute structure parameter	0(2)
Largest diff. peak and hole	0.143 and -0.151 e. $\text{\AA}^{-3}$

Table 2: Selected Bond Lengths ( $\text{\AA}$ ) for 5-amino-2-benzoxazolone.[\[1\]](#)

Bond	Length ( $\text{\AA}$ )
O(1)-C(1)	1.363(2)
O(1)-C(7)	1.394(2)
O(2)-C(1)	1.201(2)
N(1)-C(1)	1.350(2)
N(1)-C(6)	1.396(2)
N(2)-C(4)	1.392(2)
C(2)-C(3)	1.378(3)
C(3)-C(4)	1.396(3)
C(4)-C(5)	1.385(2)
C(5)-C(6)	1.374(2)
C(6)-C(7)	1.384(2)

Table 3: Selected Bond Angles ( $^\circ$ ) for 5-amino-2-benzoxazolone.[\[1\]](#)

Angle	Degrees (°)
C(1)-O(1)-C(7)	107.24(13)
C(1)-N(1)-C(6)	109.83(14)
O(2)-C(1)-O(1)	122.95(16)
O(2)-C(1)-N(1)	129.83(17)
O(1)-C(1)-N(1)	107.21(14)
C(3)-C(2)-C(7)	121.05(17)
C(2)-C(3)-C(4)	120.73(16)
N(2)-C(4)-C(5)	121.19(16)
N(2)-C(4)-C(3)	120.06(16)
C(5)-C(4)-C(3)	118.75(16)
C(6)-C(5)-C(4)	121.20(16)
C(5)-C(6)-N(1)	129.86(16)
C(5)-C(6)-C(7)	120.36(16)
N(1)-C(6)-C(7)	109.78(14)
C(6)-C(7)-O(1)	105.93(14)
C(6)-C(7)-C(2)	132.89(17)
O(1)-C(7)-C(2)	121.18(16)

Table 4: Hydrogen Bonds (Å and °) for 5-amino-2-benzoxazolone.[\[1\]](#)

D-H···A	d(D-H)	d(H···A)	d(D···A)	∠(DHA)
N(1)-H(1A)···O(2)#1	0.86	2.04	2.895(2)	173.0
N(2)-H(2A)···O(2)#2	0.86	2.15	2.979(2)	162.0

Symmetry transformations used to generate equivalent atoms: #1 x-1,y,z #2 -x+1/2,-y,z+1/2

## Experimental Protocols

### Synthesis of 5-amino-2-benzoxazolone

The synthesis of 5-amino-2-benzoxazolone was adapted from literature methods.[\[1\]](#) A common route involves the chemical reduction of the corresponding nitro compound, 5-nitro-2-benzoxazolone.

A typical reduction procedure is as follows:

- 5-Nitro-2-benzoxazolone is added to an aqueous solution of titanium trichloride ( $TiCl_3$ ).
- The reaction mixture is stirred vigorously at room temperature for approximately 30 minutes.
- The mixture is then gradually basified with a saturated aqueous solution of sodium bicarbonate ( $NaHCO_3$ ), leading to the formation of a dark suspension.
- The suspension is filtered, and the resulting crude solid is extracted multiple times with ethyl acetate.
- The aqueous filtrate is also extracted with ethyl acetate.
- The combined organic extracts are dried over magnesium sulfate ( $MgSO_4$ ) and evaporated under reduced pressure to yield the crude product.

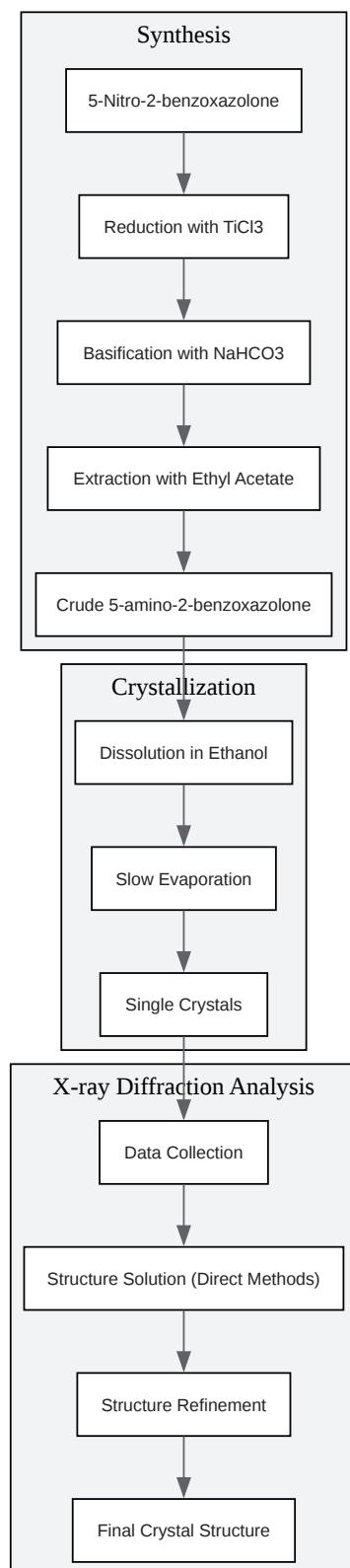
### Crystallization

Single crystals of 5-amino-2-benzoxazolone suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in ethanol at room temperature.[\[1\]](#)

### X-ray Data Collection and Structure Refinement

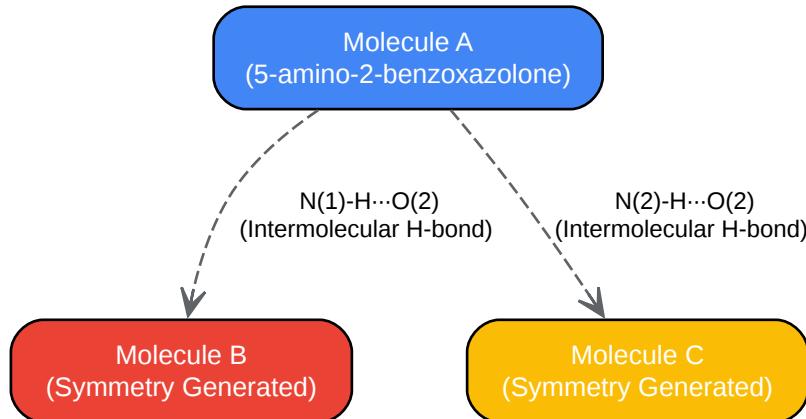
A suitable single crystal was mounted on a diffractometer. The crystal data were collected at 293(2) K using  $MoK\alpha$  radiation. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

# Mandatory Visualization



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Caption: Experimental workflow for the synthesis and crystal structure determination of 5-amino-2-benzoxazolone.



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Caption: Hydrogen bonding interactions forming a 2D framework in the crystal lattice of 5-amino-2-benzoxazolone.

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## References

- 1. researchgate.net [researchgate.net]
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